molecular formula C6H10ClN3O3 B12391337 Isometronidazole-d4 (hydrochloride)

Isometronidazole-d4 (hydrochloride)

Cat. No.: B12391337
M. Wt: 211.64 g/mol
InChI Key: JECPEFKCSPMQKO-DAHDXRBSSA-N
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Description

Isometronidazole-d4 (hydrochloride) is a deuterium-labeled derivative of Isometronidazole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

The synthesis of Isometronidazole-d4 (hydrochloride) involves the incorporation of deuterium into the Isometronidazole molecule. The synthetic route typically includes the following steps:

Industrial production methods for Isometronidazole-d4 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Isometronidazole-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can also be reduced to form amino derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Isometronidazole-d4 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of Isometronidazole-d4 (hydrochloride) is similar to that of Isometronidazole. It involves the reduction of the nitro group to form reactive intermediates that interact with deoxyribonucleic acid and electron-transport proteins, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against anaerobic bacteria and protozoa .

Comparison with Similar Compounds

Isometronidazole-d4 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Isometronidazole. Similar compounds include:

Properties

Molecular Formula

C6H10ClN3O3

Molecular Weight

211.64 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H9N3O3.ClH/c1-5-7-6(9(11)12)4-8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2;

InChI Key

JECPEFKCSPMQKO-DAHDXRBSSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-].Cl

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-].Cl

Origin of Product

United States

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